molecular formula C15H9F4NO3 B3009043 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate CAS No. 1241979-71-4

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate

Cat. No.: B3009043
CAS No.: 1241979-71-4
M. Wt: 327.235
InChI Key: BTQOGRXDHZXJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate is a synthetic organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. It is often used in various chemical and pharmaceutical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate typically involves the esterification of 2,4-difluorobenzoic acid with 2-((3,5-difluorophenyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 2,5-Difluorophenylboronic acid
  • 2,4-Difluoronitrobenzene

Uniqueness

Compared to similar compounds, 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate is unique due to its specific combination of functional groups and fluorine atoms. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[2-(3,5-difluoroanilino)-2-oxoethyl] 2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4NO3/c16-8-1-2-12(13(19)6-8)15(22)23-7-14(21)20-11-4-9(17)3-10(18)5-11/h1-6H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQOGRXDHZXJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)OCC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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